Comparative In Vitro Bioactivity Against CYP1A2 vs. CYP2D6
3-(6-methyl-1H-indol-2-yl)propanoic acid exhibits a striking selectivity profile in its inhibition of major drug-metabolizing cytochrome P450 enzymes. In standardized assays, it shows a 24-fold higher potency against CYP1A2 (IC50 = 200 nM) compared to CYP2D6 (IC50 = 4,800 nM) [1]. This quantifiable difference in inhibitory activity is a key differentiator from other indole derivatives where a more balanced or reversed inhibition profile might be observed, highlighting the compound's potential for specific off-target interaction studies in drug metabolism research.
| Evidence Dimension | Cytochrome P450 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | CYP1A2: 200 nM; CYP2D6: 4,800 nM |
| Comparator Or Baseline | Within the same compound, CYP1A2 activity is compared directly to CYP2D6 activity. |
| Quantified Difference | CYP2D6 IC50 is 24-fold higher than CYP1A2 IC50. |
| Conditions | In vitro enzymatic assays using pro-luciferin substrates and NADPH, as reported in BindingDB/ChEMBL. |
Why This Matters
This data provides a clear, quantifiable rationale for selecting this compound as a tool in ADME-Tox studies where understanding CYP1A2-mediated metabolism or potential drug-drug interactions is critical.
- [1] BindingDB. (n.d.). BDBM50510045 CHEMBL4587871 Activity Data. View Source
